molecular formula C10H6ClF2NO B2580520 2-Chloro-7-(difluoromethoxy)quinoline CAS No. 2260930-81-0

2-Chloro-7-(difluoromethoxy)quinoline

Cat. No. B2580520
CAS RN: 2260930-81-0
M. Wt: 229.61
InChI Key: KIJJNHOORIZBAR-UHFFFAOYSA-N
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Description

“2-Chloro-7-(difluoromethoxy)quinoline” is a chemical compound with the molecular formula C10H6ClF2NO . It has a molecular weight of 229.61 .


Molecular Structure Analysis

The molecular structure of “2-Chloro-7-(difluoromethoxy)quinoline” consists of a quinoline core with a chlorine atom at the 2-position and a difluoromethoxy group at the 7-position . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, but these details are not available in the retrieved sources.


Physical And Chemical Properties Analysis

“2-Chloro-7-(difluoromethoxy)quinoline” is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved sources.

Scientific Research Applications

1. Antiproliferative and Cytotoxic Activities Research has shown that derivatives of quinolines, such as 5,8-quinolinedione derivatives, exhibit significant cytotoxic activity against various human cancer cell lines. These compounds have been found to be more effective than certain reference agents like cisplatin (Kadela et al., 2016).

2. Applications in Analytical Chemistry Quinoline derivatives have been utilized as fluorogenic labeling reagents in the HPLC separation of chlorophenols. This method has applications in the analysis of pharmaceutical formulations, providing a sensitive detection method for specific compounds (Gatti et al., 1997).

3. Antimicrobial Activity Some quinoxaline derivatives, synthesized around the 2-chloro-3-methylquinoxaline nucleus, have shown promising antimicrobial activity. These compounds have been effective against various bacterial strains, indicating their potential use in treating infections (Singh et al., 2010).

4. Photovoltaic Properties Quinoline derivatives have been studied for their application in the fabrication of organic–inorganic photodiodes. These studies involve examining the photovoltaic properties of quinoline-based films, indicating their potential use in solar cell technology (Zeyada et al., 2016).

5. Antimalarial and Antimicrobial Agents Derivatives of 2-chloroquinoline have been synthesized and tested for their antimalarial, diuretic, and antimicrobial properties. Certain derivatives have shown effective antimalarial activity against specific mosquito species and possess antimicrobial activity against common bacterial strains (Sekar & Prasad, 1998).

6. Anion Binding Properties Quinoline derivatives have been designed as potent receptors for binding anions such as halides or benzoates. These compounds demonstrate the ability to selectively bind fluoride, which can be tuned by altering the substituents at the receptor side chains (Albrecht et al., 2007).

7. Electrochromic Properties The conducting copolymers of quinoxalines with bithiophene have been synthesized, and their electrochromic properties have been investigated. These studies are significant for the development of new materials for electronic applications (Beyazyildirim et al., 2006).

Safety and Hazards

The safety data sheet (SDS) for “2-Chloro-7-(difluoromethoxy)quinoline” indicates that it is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as a substance that may cause skin irritation or serious eye irritation . It is recommended to avoid ingestion and inhalation, avoid dust formation, and not get in eyes, on skin, or on clothing .

properties

IUPAC Name

2-chloro-7-(difluoromethoxy)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF2NO/c11-9-4-2-6-1-3-7(15-10(12)13)5-8(6)14-9/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJJNHOORIZBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)Cl)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-(difluoromethoxy)quinoline

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